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Introduction

Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), a critical
enzyme in the folic acid synthesis pathway of bacteria. This pathway is essential for the
production of nucleotides and certain amino acids, making DHFR an effective target for
antimicrobial therapy. However, the emergence and spread of trimethoprim resistance pose a
significant challenge to its clinical efficacy. Understanding the evolutionary dynamics of this
resistance is crucial for the development of new therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for
conducting in vitro evolution experiments to study the development of trimethoprim resistance
in bacteria. The described methods allow for the real-time observation and analysis of adaptive
evolution under controlled laboratory conditions.

Key Concepts in Trimethoprim Resistance
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Bacterial resistance to trimethoprim primarily arises from mutations in the folA gene, which
encodes for DHFR. These mutations can lead to resistance through several mechanisms:

» Reduced Drug Affinity: Alterations in the amino acid sequence of DHFR can decrease its
binding affinity for trimethoprim, rendering the drug less effective at inhibiting the enzyme.

 Increased Enzyme Production: Mutations in the promoter region of the folA gene can lead to
the overexpression of DHFR, effectively titrating out the inhibitory effect of the drug.

o Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such
as plasmids or integrons, that carry genes (e.g., dfrA) encoding for a trimethoprim-insensitive
variant of DHFR.[1][2][3]

Data Presentation

Table 1: Experimentally Observed Mutations in E. coli
Dihydrofolate Reductase (DHFR) Conferring
Trimethoprim Resistance

Effect on .
) ] . Fold Increase in

Mutation Trimethoprim T Reference
Affinity (Ki)

P21L Decreased 11-fold [41[5]

W30R Decreased 23-fold [415]

L28R Decreased Significant [6][7]
Increased DHFR o

c-35t (promoter) Significant [6]

expression

Table 2: Trimethoprim Resistance Levels in Clinically
Isolated Bacteria
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. . Trimethoprim MIC
Bacterial Species
Range (pg/mL)

Resistance
. Reference
Mechanism

Streptococcus
) 64 to 512
pneumoniae

Mutations in
dihydrofolate
[8]

reductase gene (e.g.,
lle100-Leu)

Pneumocystis jirovecii

Mutations in DHFR
(e.g., S31F, F36C,
L65P) leading to 4 to
100-fold higher Ki

values

[110]

Escherichia coli >16

Plasmid-encoded
efflux pumps

PRTRS
(OgxAB), mutations in

chromosomal DHFR

Experimental Protocols

Protocol 1: In Vitro Evolution of Trimethoprim
Resistance using a Morbidostat

The morbidostat is a continuous culture device that maintains a constant selection pressure by

dynamically adjusting the antibiotic concentration in response to the evolving bacterial

population's growth rate.[8][9]

Materials:

software)

Trimethoprim stock solution

Morbidostat device (including culture vials, pumps, optical density sensors, and control

Bacterial strain of interest (e.g., Escherichia coli K12)

Growth medium (e.g., Mueller-Hinton Broth - MHB)[1]
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 Sterile tubing and connectors
Procedure:

o System Sterilization: Autoclave all components of the fluidic system, including culture vials,
media reservoirs, and tubing, to ensure sterility.[4]

o System Assembly: Assemble the morbidostat in a sterile environment, such as a laminar flow
hood.

 Inoculation: Fill the culture vials with sterile growth medium and inoculate with an overnight
culture of the bacterial strain.[4]

o Experiment Initiation: Start the morbidostat program. The software will monitor the optical
density of the bacterial culture in real-time.

o Dynamic Drug Concentration Adjustment: The morbidostat will automatically add fresh
medium containing trimethoprim to maintain a pre-defined level of growth inhibition. As the
bacteria evolve resistance and their growth rate increases, the software will increase the
trimethoprim concentration to maintain the selection pressure.

o Sampling: Periodically, and at the end of the experiment, collect samples from the culture
vials for further analysis.

e Analysis:

o Determine the Minimum Inhibitory Concentration (MIC) of the evolved populations (see
Protocol 3).

o Sequence the folA gene (and other relevant genes) to identify mutations responsible for
resistance.

o Assess the fitness cost of the evolved resistance (see Protocol 4).

Protocol 2: In Vitro Evolution of Trimethoprim
Resistance using a MEGA-plate
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The Microbial Evolution and Growth Arena (MEGA) plate is a large-scale agar plate with

spatially varying antibiotic concentrations, allowing for the visual observation of bacterial

evolution and migration.[7][12][13]

Materials:

Large rectangular petri dish (e.g., 60 x 120 cm)
Agar-based growth medium
Trimethoprim

Motile bacterial strain

Procedure:

Plate Preparation:

o Prepare agar medium with varying concentrations of trimethoprim. Typically, sections are
created with no antibiotic, 1x MIC, 10x MIC, 100x MIC, and 1000x MIC of the ancestral
strain.[13]

o Pour the agar sections into the MEGA-plate, creating a gradient of antibiotic concentration.
Inoculation: Inoculate the antibiotic-free section of the plate with the bacterial strain.

Incubation: Incubate the plate under appropriate conditions for an extended period (e.g., 10-
14 days).[12][13]

Observation: Visually monitor the migration of the bacterial population across the antibiotic
gradient.

Sampling: Collect samples from the leading edge of the migrating population at different
antibiotic concentrations.

Analysis:

o Determine the MIC of the isolates from different sections of the plate.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5534434/
https://theory.labster.com/mega_plate/
https://univet.hu/en/research/topics/mega-plate-accelerated-evolution-and-co-selection-study/
https://univet.hu/en/research/topics/mega-plate-accelerated-evolution-and-co-selection-study/
https://theory.labster.com/mega_plate/
https://univet.hu/en/research/topics/mega-plate-accelerated-evolution-and-co-selection-study/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Perform whole-genome sequencing to identify mutations associated with resistance at
each stage of evolution.

Protocol 3: Determination of Minimum Inhibitory
Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Materials:

96-well microtiter plates

Bacterial culture

Growth medium

Trimethoprim stock solution

Incubator

Procedure:

 Serial Dilution: Prepare a two-fold serial dilution of trimethoprim in the growth medium across
the wells of a 96-well plate.

 Inoculation: Inoculate each well with a standardized bacterial suspension.

¢ Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g.,
37°C for E. coli) for 18-24 hours.

e Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the
lowest concentration of trimethoprim in which no visible growth is observed.

Protocol 4: Measurement of Fithess Cost of Resistance

The fitness cost of antibiotic resistance is the reduction in a bacterium's reproductive rate in an
antibiotic-free environment compared to its susceptible counterpart.[14][15]
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Materials:

Resistant and susceptible (ancestral) bacterial strains

Growth medium (antibiotic-free)

Plate reader or spectrophotometer

Agar plates for colony counting
Procedure:
o Growth Curve Analysis:

o Inoculate separate cultures of the resistant and susceptible strains in fresh, antibiotic-free
medium.

o Monitor the growth of each culture over time by measuring the optical density at regular
intervals.

o Calculate the maximum growth rate for each strain. A lower growth rate in the resistant
strain indicates a fitness cost.

o Competition Assay:

[e]

Co-culture the resistant and susceptible strains in the same antibiotic-free medium,
starting with a 1:1 ratio.

o At the beginning of the experiment (t=0) and after a set period of growth (e.g., 24 hours),
take samples from the co-culture.

o Plate serial dilutions of the samples on both antibiotic-free and antibiotic-containing agar
plates to determine the viable cell counts of the resistant and susceptible populations.

o Calculate the relative fitness of the resistant strain compared to the susceptible strain.

Visualizations
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Caption: Mechanism of Trimethoprim action and resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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